![molecular formula C18H19N3O B14219022 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- CAS No. 827322-86-1](/img/structure/B14219022.png)
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is a complex organic compound with the molecular formula C18H19N3O. This compound is known for its unique structure, which includes a pyridine ring, a piperidine ring, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarbonitrile with 4-methoxyphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines .
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanopyridine: Similar structure but lacks the piperidine and methoxyphenyl groups.
Nicotinic acid nitrile: Contains a pyridine ring but differs in functional groups.
Nicotinonitrile: Another related compound with a simpler structure.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
827322-86-1 |
|---|---|
Formule moléculaire |
C18H19N3O |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
6-[3-(4-methoxyphenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-5-15(6-8-17)16-3-2-10-21(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16H,2-3,10,13H2,1H3 |
Clé InChI |
HVVRMBJMQPQQLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


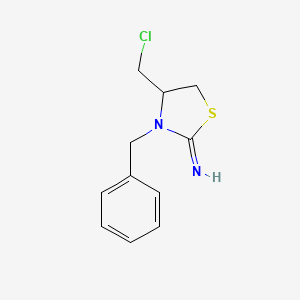
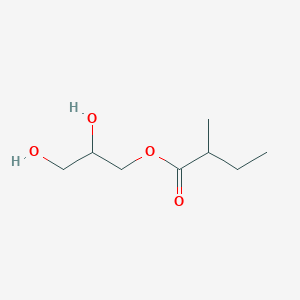
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
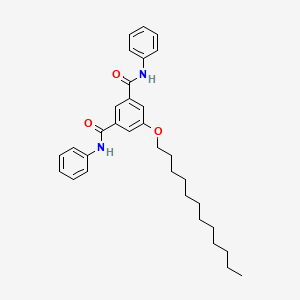

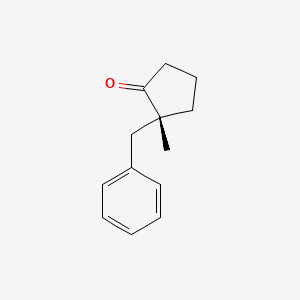
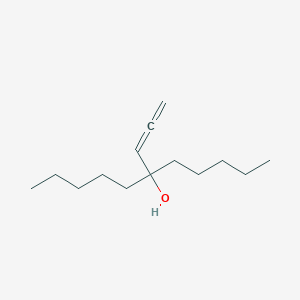
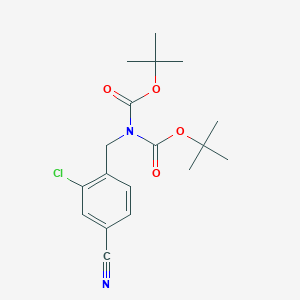

![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
